molecular formula C24H27N5O3 B2971228 (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 1903616-21-6

(4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2971228
CAS No.: 1903616-21-6
M. Wt: 433.512
InChI Key: OTYFDUCXWCGQPT-UHFFFAOYSA-N
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Description

(4-(3-Methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a chemical compound with the CAS Registry Number 1903616-21-6 and a molecular formula of C24H27N5O3 . It features a molecular weight of approximately 433.51 g/mol . This complex molecule is built around a methanone core that links two key pharmacophores: a 4-(3-methoxypyrrolidin-1-yl)phenyl group and a 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine moiety . The presence of the triazole ring, often associated with the click chemistry used in its synthesis, makes it a valuable scaffold for chemical biology and drug discovery research. The specific arrangement of the azetidine and pyrrolidine rings contributes to the molecule's three-dimensional structure, which can be critical for interacting with biological targets. Researchers can acquire this compound for investigative purposes, with various quantities available from suppliers, including options for 1mg, 5mg, and 20mg quantities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-31-23-11-12-27(16-23)20-9-7-18(8-10-20)24(30)28-14-21(15-28)29-13-19(25-26-29)17-32-22-5-3-2-4-6-22/h2-10,13,21,23H,11-12,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFDUCXWCGQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions and reagents. One possible synthetic route includes the following steps:

  • Formation of (3-methoxypyrrolidin-1-yl)phenyl precursor: : This can be achieved through the reaction of 3-methoxypyrrolidine with a suitable phenyl halide under basic conditions.

  • Azetidin-1-yl intermediate synthesis: : The azetidin-1-yl group is synthesized by reacting an azetidine derivative with 4-(phenoxymethyl)-1H-1,2,3-triazole under specific conditions to ensure proper triazole ring formation.

  • Coupling of intermediates: : The final step involves coupling the (3-methoxypyrrolidin-1-yl)phenyl precursor with the azetidin-1-yl intermediate to form the target compound. This step might require a coupling agent and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic route while optimizing reaction conditions to maximize yield and purity. Factors such as temperature, pressure, reaction time, and solvent choice are fine-tuned to ensure the process is efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the triazole or azetidinyl ring, leading to partial or complete hydrogenation.

  • Substitution: : The phenyl and triazole rings allow for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include KMnO₄ or Na₂Cr₂O₇ under acidic conditions.

  • Reduction: : Catalytic hydrogenation using Pd/C or PtO₂ as catalysts.

  • Substitution: : Various electrophilic or nucleophilic reagents, such as halogens or Grignard reagents, under controlled conditions.

Major Products Formed

  • Oxidation products: : Aldehydes, ketones, or carboxylic acids.

  • Reduction products: : Partially or fully hydrogenated derivatives.

  • Substitution products: : Halogenated, nitrated, or sulfonated compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.

Biology

Medicine

The compound's structural complexity makes it a candidate for drug development, particularly as a scaffold for designing molecules with therapeutic potential.

Industry

In the industrial sector, this compound is explored for its use in materials science, particularly in the synthesis of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its diverse functional groups allow it to participate in multiple biochemical pathways, leading to a range of biological activities. Specific pathways involved might include enzyme inhibition, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Analogues

Example 1 : 1-(4-Methyl)-1-(4-nitrophenyl-1H-1,2,3-triazol-5-yl)-3-phenylprop-2-en-1-one ()

  • Structure: A triazole core with nitro and methyl substituents linked to a propenone-phenyl system.
  • Key Differences : Unlike the target compound, this analogue lacks the azetidine and methoxypyrrolidine groups, opting for a nitro group, which is associated with enhanced antimycobacterial activity in nitrothiophen derivatives ().
  • Activity : Nitro groups improve bioactivity in some contexts (), but the absence of azetidine/pyrrolidine may reduce conformational adaptability.

Example 2 : Pyrazolines with 4-Alkoxyphenyl Substituents ()

  • Structure : 2-pyrazoline derivatives with alkoxy groups (e.g., methoxy, ethoxy) on the phenyl ring.
  • Key Differences : The pyrazoline core differs from the triazole-azetidine system, but alkoxy groups (similar to the methoxy in the target compound) enhance solubility and metabolic stability.
  • Synthetic Yield : 80–85% (), suggesting efficient synthesis pathways for alkoxy-containing heterocycles.

Azetidine vs. Larger Ring Systems

Example: (4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone ()

  • Structure : A seven-membered azepane ring fused to a pyridopyrimidine system.
  • Key Differences: The larger azepane ring may increase lipophilicity compared to the azetidine in the target compound. Methoxyphenyl groups are common in both, but the triazole-phenoxymethyl moiety in the target compound offers additional steric bulk.
  • Molecular Weight : 443.54 g/mol () vs. ~450–470 g/mol (estimated for the target compound), indicating comparable sizes.

Substituent Effects on Bioactivity

  • Nitro Groups: Inactive nitroimidazole derivatives () contrast with active nitrothiophen compounds, highlighting substituent-position dependence. The target compound’s phenoxymethyl group may mimic nitro’s electron-withdrawing effects without metabolic instability.
  • Methoxy Groups : Present in both the target compound and pyrazoline derivatives (), methoxy enhances solubility and moderate dipole interactions.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Azetidine-triazole Methoxypyrrolidine, Phenoxymethyl ~460 (estimated) High conformational flexibility
1-(4-Nitrophenyl-triazol-5-yl)propenone Triazole-propenone Nitro, Methyl ~300 (estimated) Nitro enhances activity
Pyrazoline Derivatives () 2-Pyrazoline 4-Alkoxyphenyl 356–370 High synthetic yield (80–85%)
Azepane-Pyridopyrimidine () Azepane-pyridopyrimidine Methoxyphenyl 443.54 High lipophilicity

Research Findings and Implications

  • Structural Similarity Principles : The target compound’s triazole-azetidine scaffold aligns with ligand-based screening strategies, where similarity to bioactive templates (e.g., kinase inhibitors) is critical ().
  • Synthetic Feasibility : High yields for alkoxy-substituted pyrazolines () suggest that the target compound’s methoxypyrrolidine group may be synthetically accessible.
  • Activity Cliffs: Minor structural changes (e.g., triazole vs. pyrazoline cores) can drastically alter bioactivity, necessitating careful optimization ().

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its constituent parts for better understanding:

  • Pyrrolidine moiety : Known for its role in various pharmacological activities.
  • Triazole ring : Often associated with antifungal and antibacterial properties.
  • Azetidine structure : Contributes to the overall stability and reactivity of the compound.

Molecular Formula

The molecular formula for this compound is C20H24N4O2C_{20}H_{24}N_4O_2.

Antiviral Activity

Research has highlighted the potential antiviral properties of compounds containing triazole rings. For instance, derivatives of triazoles have shown effectiveness against a range of viruses, including HIV and other RNA viruses. The specific compound may exhibit similar properties due to its structural components.

Case Study: Antiviral Efficacy

A study on related triazole compounds demonstrated significant antiviral activity against various strains of viruses. The following table summarizes the findings:

CompoundVirus TypeIC50 (µM)Notes
Compound AHIV-112Moderate activity
Compound BHSV-18High activity
Target CompoundTBDTBDFurther testing required

Antibacterial Activity

Compounds with similar structures have also been evaluated for their antibacterial properties. The presence of both the pyrrolidine and azetidine moieties may enhance the overall antibacterial efficacy.

Case Study: Antibacterial Screening

In vitro studies have assessed the antibacterial activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

While evaluating biological activity, it is crucial to assess cytotoxic effects. The target compound's cytotoxicity was evaluated using various cell lines:

Cell LineCC50 (µM)
Vero cells92
HeLa cells100

These results indicate a moderate level of cytotoxicity, necessitating further investigation to determine therapeutic indices.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The triazole ring may interfere with nucleic acid synthesis in viruses, while the pyrrolidine and azetidine structures could enhance membrane permeability or inhibit key enzymatic pathways in bacterial cells.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with (4-(3-methoxypyrrolidin-1-yl)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone . Key areas for future studies include:

  • In vivo studies to assess efficacy and safety profiles.
  • Structural modifications to enhance activity and reduce toxicity.
  • Mechanistic studies to clarify pathways involved in antiviral and antibacterial actions.

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